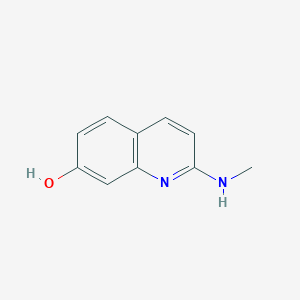
2-(Methylamino)-7-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylamino)-7-quinolinol is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound this compound has a unique structure that combines a quinoline ring with a methylamino group, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)-7-quinolinol typically involves the introduction of a methylamino group to the quinoline ring. One common method is the substitution reaction of 2-chloro-7-quinolinol with methylamine under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylamino)-7-quinolinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The methylamino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(Methylamino)-7-quinolinol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(Methylamino)-7-quinolinol involves its interaction with various molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to biological effects. In medicinal chemistry, it is studied for its ability to inhibit enzymes and interfere with cellular processes, making it a potential candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminoquinoline: Another quinoline derivative with an amino group at the 2-position.
7-Hydroxyquinoline: A quinoline derivative with a hydroxyl group at the 7-position.
2-(Dimethylamino)-7-quinolinol: Similar to 2-(Methylamino)-7-quinolinol but with a dimethylamino group.
Uniqueness
This compound is unique due to the presence of both a methylamino group and a hydroxyl group on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various scientific studies.
Propriétés
Formule moléculaire |
C10H10N2O |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
2-(methylamino)quinolin-7-ol |
InChI |
InChI=1S/C10H10N2O/c1-11-10-5-3-7-2-4-8(13)6-9(7)12-10/h2-6,13H,1H3,(H,11,12) |
Clé InChI |
IBSCRWGLOKACBH-UHFFFAOYSA-N |
SMILES canonique |
CNC1=NC2=C(C=CC(=C2)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


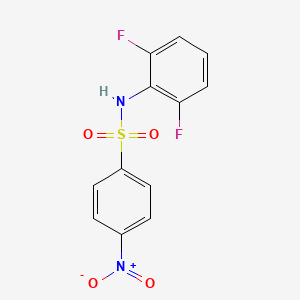
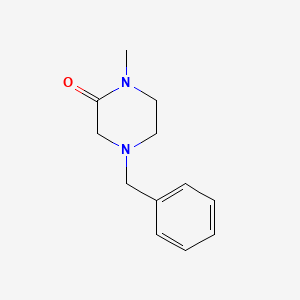
![[5-Bromo-1-(3-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13894098.png)
![Dimethyl pyrazolo[1,5-b]pyridazine-2,3-dicarboxylate](/img/structure/B13894103.png)
![2-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]morpholine](/img/structure/B13894104.png)
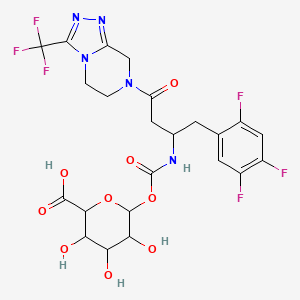
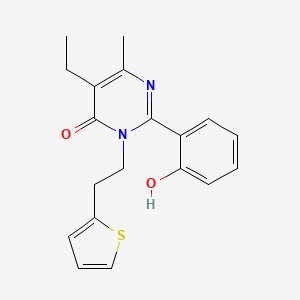
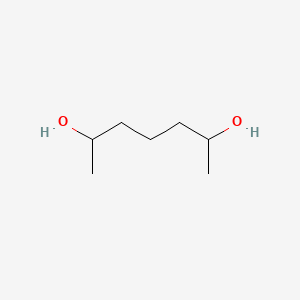
![5-Methoxycarbonyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B13894124.png)
![[4-[(4-Methylsulfonylpiperazin-1-yl)methyl]phenyl]boronic acid](/img/structure/B13894130.png)
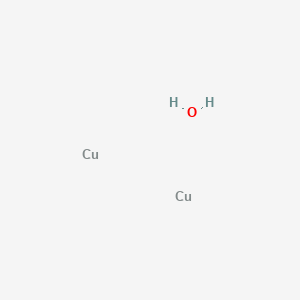
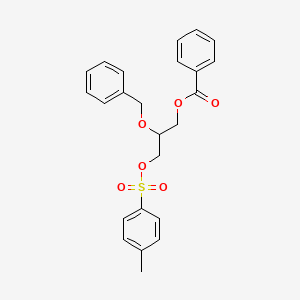
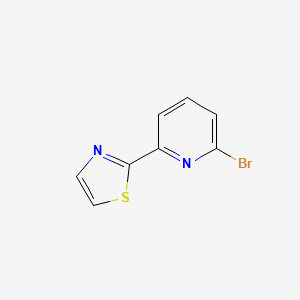
![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
